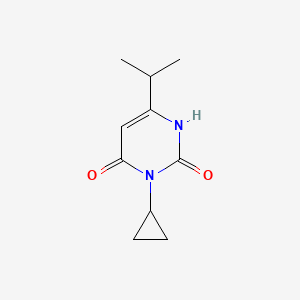
Ethyl 6-(pyrazin-2-yl)pyrimidine-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of Ethyl 6-(pyrazin-2-yl)pyrimidine-4-carboxylate can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
Antimetabolite Applications
Diazines are reported to exhibit antimetabolite (antifolate) activities . Antimetabolites are substances that interfere with the normal metabolism of cells, often by mimicking the structure of metabolic compounds. This makes them useful in treating diseases such as cancer.
Anticancer Applications
Diazines, including pyrimidines, have been reported to have anticancer properties . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
Antibacterial Applications
Diazines have been reported to have antibacterial properties . This makes them potentially useful in the development of new antibiotics.
Antiallergic Applications
Diazines are reported to have antiallergic properties . This suggests they could be used in the development of new treatments for allergies.
Tyrosine Kinase Inhibitor Applications
Diazines have been reported to have tyrosine kinase inhibitory properties . Tyrosine kinases are enzymes involved in many cellular processes, including cell growth and division. Inhibitors of these enzymes can be used in the treatment of diseases such as cancer.
Antimicrobial Applications
Diazines have been reported to have antimicrobial properties . This makes them potentially useful in the development of new antimicrobial drugs.
Calcium Channel Antagonistic Applications
Diazines have been reported to have calcium channel antagonistic properties . Calcium channel antagonists are drugs that disrupt the movement of calcium through calcium channels, which are present in the cells of the heart and blood vessels. They are used to treat conditions like hypertension and angina.
Anti-inflammatory and Analgesic Applications
Diazines have been reported to have anti-inflammatory and analgesic properties . This suggests they could be used in the development of new treatments for conditions involving inflammation and pain.
Future Directions
The future directions of research on Ethyl 6-(pyrazin-2-yl)pyrimidine-4-carboxylate could involve further exploration of its potential applications in drug discovery and material synthesis. Additionally, more studies could be conducted to understand its mechanism of action and to evaluate its safety and hazards .
properties
IUPAC Name |
ethyl 6-pyrazin-2-ylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-2-17-11(16)9-5-8(14-7-15-9)10-6-12-3-4-13-10/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOITWDITCASNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(pyrazin-2-yl)pyrimidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















